molecular formula C21H13FO4S B2924726 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate CAS No. 622805-33-8

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

Cat. No. B2924726
CAS RN: 622805-33-8
M. Wt: 380.39
InChI Key: RXYQOEYNDBROMQ-WQRHYEAKSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C21H13FO4S and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Compounds with structural motifs similar to "(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate" are often subjects of synthetic organic chemistry research. Studies on the synthesis of complex molecules featuring benzofuran, thiophene, and fluorobenzoate units highlight the importance of these compounds in the development of new materials and pharmaceutical agents. For instance, research into benzofuran and thiophene derivatives has demonstrated their potential applications in creating new organic semiconductors, photovoltaic materials, and fluorescent markers (Bressler & Fedorak, 2000; Stupperich, Konle, & Eckerskorn, 1996).

Photophysical Properties and Applications

The study of molecules incorporating benzofuran, thiophene, and fluorobenzoate functionalities often extends into the exploration of their photophysical properties. Such compounds can exhibit unique luminescence characteristics valuable for sensor development, bioimaging, and light-emitting devices. Investigations into the photophysical properties of related dibenzofuran and dibenzothiophene derivatives have revealed their potential as fluorescent probes and components in organic light-emitting diodes (OLEDs) (Kauffman, Litak, & Boyko, 1995; Hu, Shi, Chen, & Lang, 2015).

Biomedical Research and Drug Design

Compounds with complex structures that include benzofuran, thiophene, and fluorobenzoate units often possess biological activities that make them interesting targets for drug development. Research into related compounds has explored their roles as antimicrobial agents, inhibitors, and potential treatments for various diseases. For example, novel N-benzyl aplysinopsin analogs have been synthesized and evaluated for their anticancer properties, demonstrating the relevance of structurally complex molecules in medicinal chemistry (Penthala, Yerramreddy, & Crooks, 2011).

properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO4S/c1-12-8-9-27-19(12)11-18-20(23)15-7-6-13(10-17(15)26-18)25-21(24)14-4-2-3-5-16(14)22/h2-11H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYQOEYNDBROMQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

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